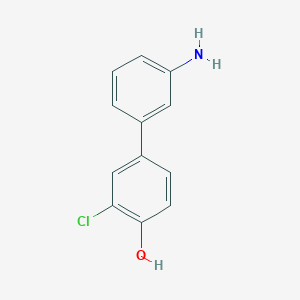
2-Chloro-5-(2-formylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-formylphenyl)phenol, 95% (2C5FPP) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 88-90 °C, and is soluble in water and ethanol. 2C5FPP is a common reagent in organic synthesis, and has a wide range of applications in the fields of materials science, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
2-Chloro-5-(2-formylphenyl)phenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and is used to synthesize a variety of compounds, such as pharmaceuticals, materials, and dyes. It is also used in the synthesis of polymers, and has been used to synthesize polyamide-imide copolymers and polyurethane-based materials. 2-Chloro-5-(2-formylphenyl)phenol, 95% has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
Mécanisme D'action
2-Chloro-5-(2-formylphenyl)phenol, 95% is a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is a strong nucleophile, meaning that it is highly reactive and can form strong bonds with other molecules. 2-Chloro-5-(2-formylphenyl)phenol, 95% can act as a catalyst in organic reactions, and can be used to catalyze a variety of reactions, including the condensation of aldehydes and ketones, the oxidation of primary and secondary alcohols, and the reduction of nitro compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-formylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-5-(2-formylphenyl)phenol, 95% can act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2-formylphenyl)phenol, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under normal laboratory conditions. However, it is important to note that 2-Chloro-5-(2-formylphenyl)phenol, 95% is a strong nucleophile, and can react with other molecules in unexpected ways. It is also important to note that 2-Chloro-5-(2-formylphenyl)phenol, 95% is a strong oxidizing agent, and should be handled with caution in the laboratory.
Orientations Futures
The potential applications of 2-Chloro-5-(2-formylphenyl)phenol, 95% are vast, and there are a number of future directions that could be explored. One potential area of research is the use of 2-Chloro-5-(2-formylphenyl)phenol, 95% as a catalyst in organic reactions. Another potential area of research is the use of 2-Chloro-5-(2-formylphenyl)phenol, 95% as an inhibitor of MAO, and the potential therapeutic applications of this inhibition. Additionally, 2-Chloro-5-(2-formylphenyl)phenol, 95% could be used to synthesize new materials, such as polymers, nanomaterials, and dyes. Finally, 2-Chloro-5-(2-formylphenyl)phenol, 95% could be used to develop new pharmaceuticals and drugs.
Méthodes De Synthèse
2-Chloro-5-(2-formylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is a two-step reaction that involves the condensation of 2-chloro-5-formylphenol with 2-chloro-5-nitrophenol. In the first step, 2-chloro-5-formylphenol is reacted with sodium hydroxide to form 2-chloro-5-nitrophenol. In the second step, the 2-chloro-5-nitrophenol is reacted with anhydrous sodium acetate to form 2-chloro-5-(2-formylphenyl)phenol.
Propriétés
IUPAC Name |
2-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDYDEFOEVXWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685854 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-formylphenyl)phenol | |
CAS RN |
1261919-37-2 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














